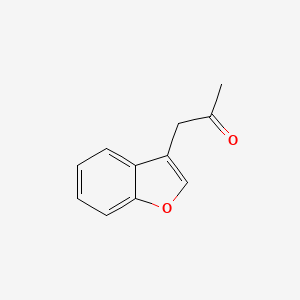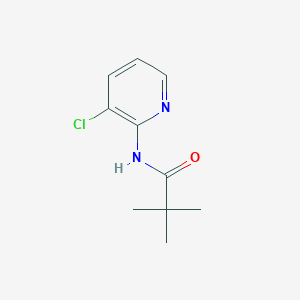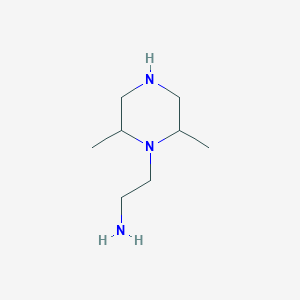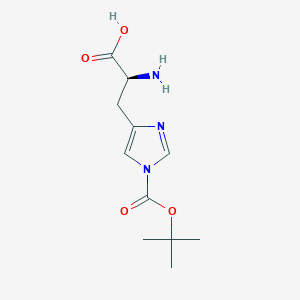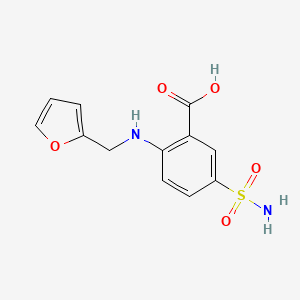
Anthranilic acid, N-furfuryl-5-sulfamoyl-
Vue d'ensemble
Description
Anthranilic acid, N-furfuryl-5-sulfamoyl- is a chemical compound with the molecular formula C12H12N2O5S. It is known for its role as an impurity in the pharmaceutical compound furosemide, which is a potent diuretic used to treat conditions such as congestive heart failure and edema . The compound is characterized by its unique structure, which includes a furfuryl group attached to the anthranilic acid moiety, along with a sulfamoyl group.
Mécanisme D'action
Target of Action
The primary target of N-Furfuryl-5-sulfamoylanthranilic acid, also known as Furosemide, is the kidneys . It acts on the kidneys to increase water loss from the body .
Mode of Action
Furosemide works by inhibiting electrolyte reabsorption from the kidneys and enhancing the excretion of water from the body .
Biochemical Pathways
The therapeutic efficacy of Furosemide is from the activity of the intact and unaltered molecule throughout the nephron . It decreases the reabsorption of sodium by the kidneys , which leads to an increase in the excretion of water from the body .
Pharmacokinetics
Furosemide has a fast onset and short duration of action . The kidneys are responsible for about 85% of total furosemide total clearance, where about 40% involves biotransformation . Two major metabolites of furosemide are furosemide glucuronide, which is pharmacologically active, and saluamine (CSA) or 4-chloro-5-sulfamoylanthranilic acid .
Result of Action
The result of Furosemide’s action is a potent diuretic effect, leading to the treatment of edema associated with congestive heart failure, cirrhosis of the liver, and renal disease . It has been used safely and effectively in both pediatric and adult patients .
Action Environment
The action of Furosemide can be influenced by environmental factors such as the patient’s hydration status and electrolyte balance. Overdosing can lead to a profound diuresis with water and electrolyte depletion . Therefore, careful medical supervision is required, and dose and dose schedule must be adjusted to the individual patient’s needs .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of anthranilic acid, N-furfuryl-5-sulfamoyl- involves the reaction of an alkali salt of 3-sulfamoyl-4,6-dichlorobenzoic acid with furfurylamine. This reaction is typically carried out in the absence of water at a temperature range of 120 to 140°C. The resulting product is then acidified to yield the desired compound .
Industrial Production Methods: In industrial settings, the synthesis of anthranilic acid, N-furfuryl-5-sulfamoyl- follows similar reaction conditions but may involve larger scale reactors and more controlled environments to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Anthranilic acid, N-furfuryl-5-sulfamoyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The furfuryl and sulfamoyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce amine derivatives .
Applications De Recherche Scientifique
Anthranilic acid, N-furfuryl-5-sulfamoyl- has several scientific research applications:
Chemistry: It is used as a reference standard and impurity marker in the analysis of furosemide.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research into its pharmacokinetics and metabolism helps in understanding the behavior of furosemide in the body.
Industry: It is used in the quality control and validation of pharmaceutical products.
Comparaison Avec Des Composés Similaires
Furosemide: A potent diuretic with a similar structure but with a chloro group instead of a furfuryl group.
4-chloro-5-sulfamoylanthranilic acid: Another derivative with a chloro group, used in similar applications.
Uniqueness: Anthranilic acid, N-furfuryl-5-sulfamoyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its furfuryl group differentiates it from other anthranilic acid derivatives, influencing its reactivity and interactions .
Propriétés
IUPAC Name |
2-(furan-2-ylmethylamino)-5-sulfamoylbenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c13-20(17,18)9-3-4-11(10(6-9)12(15)16)14-7-8-2-1-5-19-8/h1-6,14H,7H2,(H,15,16)(H2,13,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQQEZNVBNIXGY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=C(C=C(C=C2)S(=O)(=O)N)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90197453 | |
| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4818-85-3 | |
| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004818853 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Anthranilic acid, N-furfuryl-5-sulfamoyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90197453 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


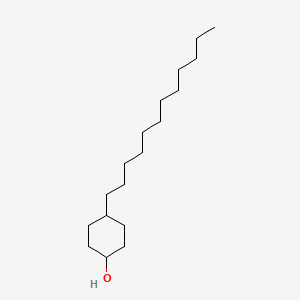
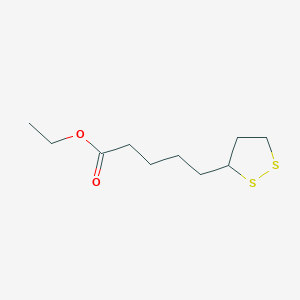
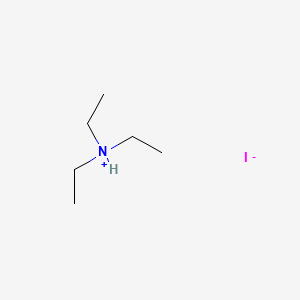
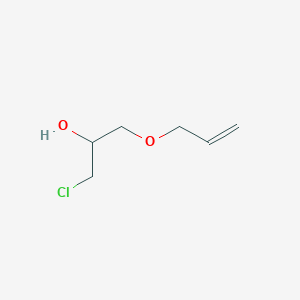
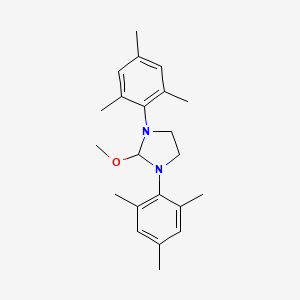
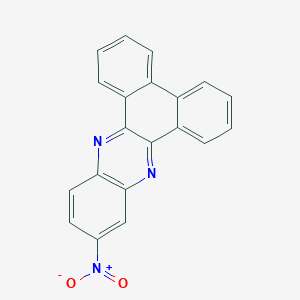
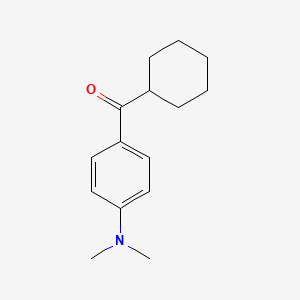
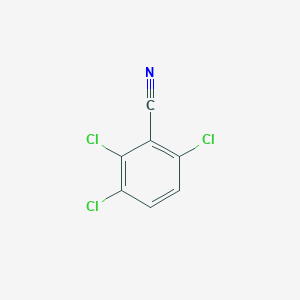

![Benzenamine, 4,4'-[methylenebis(oxy)]bis-](/img/structure/B3052854.png)
